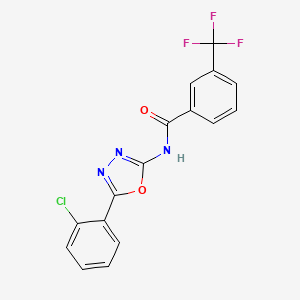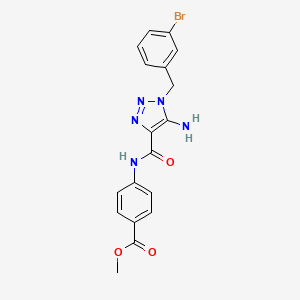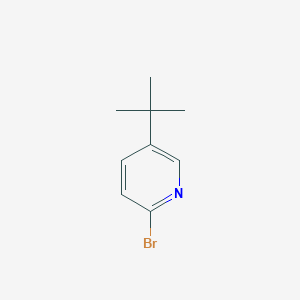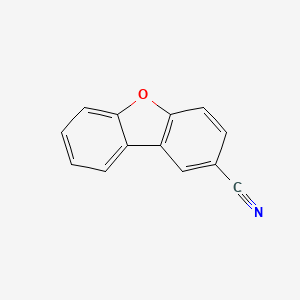
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The structure of this compound suggests potential biological activity, as 1,3,4-oxadiazole derivatives have been studied for various pharmacological properties, including antimicrobial and anti-inflammatory activities .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves cyclization reactions and can be achieved through various synthetic routes. For instance, the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has been reported, which includes the formation of the 1,3,4-oxadiazole ring . Similarly, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides have been synthesized using sodium borohydride reduction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is often characterized using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . The crystal structure can reveal intermolecular interactions, such as hydrogen bonds and π-interactions, which are crucial for the stability and biological activity of these compounds . DFT calculations can also provide insights into the electronic properties and molecular geometry .
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives can undergo various chemical reactions, including photolysis in alcohols, which leads to heterolytic addition and cycloelimination processes . The reactivity of these compounds can be influenced by the substituents on the oxadiazole ring and the nature of the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens and other substituents can affect these properties significantly . Theoretical calculations, such as NBO and NLO analyses, can predict the electronic properties and potential reactivity of these compounds .
Applications De Recherche Scientifique
Anticancer Activity
A series of substituted benzamides, including structures similar to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, were designed, synthesized, and tested against various cancer cell lines. These compounds displayed moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in terms of inhibitory concentration (IC50) values against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).
Antimicrobial and Antipathogenic Activity
The antimicrobial and anti-pathogenic properties of acylthioureas and related derivatives have been investigated. These compounds, which include the structural motif of 1,3,4-oxadiazol, demonstrated significant activity against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the phenyl substituent of the thiourea moiety was correlated with enhanced anti-pathogenic activity (Limban et al., 2011).
Antitubercular Activity
New derivatives containing the 1,3,4-oxadiazol motif were synthesized and screened for antitubercular activity against Mycobacterium tuberculosis. Among these, specific chlorophenyl benzamide derivatives showed promising lead molecules with minimal inhibitory concentrations (MIC) indicative of significant antitubercular potential, highlighting their suitability for further drug development without toxicity against normal cell lines (Nayak et al., 2016).
Antiplasmodial Activity
In the realm of antiplasmodial research, N-acylated furazan-3-amine derivatives, related in functional group interplay to the compound of interest, exhibited activity against Plasmodium falciparum strains. The study identified that the nature of the acyl moiety significantly influenced the antiplasmodial activity, with benzamides showing promising results. These findings underscore the potential of such compounds in the development of novel anti-malarial agents (Hermann et al., 2021).
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O2/c17-12-7-2-1-6-11(12)14-22-23-15(25-14)21-13(24)9-4-3-5-10(8-9)16(18,19)20/h1-8H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUICBYFZGGTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)
![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)
![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)
![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)
![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)


![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)